molecular formula C16H21NO B11014160 (2E)-1-(2-ethylpiperidin-1-yl)-3-phenylprop-2-en-1-one

(2E)-1-(2-ethylpiperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B11014160
M. Wt: 243.34 g/mol
InChI Key: LCVCDWFVVCEDJU-VAWYXSNFSA-N
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Description

(2E)-1-(2-ethylpiperidin-1-yl)-3-phenylprop-2-en-1-one is an organic compound characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group and a phenylprop-2-en-1-one moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-ethylpiperidin-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Ethylation: The piperidine ring is then ethylated using ethyl halides (e.g., ethyl bromide) in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Condensation Reaction: The final step involves the condensation of the ethylpiperidine with a benzaldehyde derivative to form the phenylprop-2-en-1-one moiety. This is typically achieved through a Knoevenagel condensation reaction, using a base such as piperidine or pyridine as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bond in the phenylprop-2-en-1-one moiety to a single bond, forming saturated derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(2-ethylpiperidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of (2E)-1-(2-ethylpiperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylprop-2-en-1-one moiety may interact with active sites of enzymes, inhibiting their activity or modulating their function. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-1-(2-ethylpiperidin-1-yl)-3-phenylprop-2-en-1-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the piperidine ring and the phenylprop-2-en-1-one moiety provides a unique combination of properties that can be advantageous for certain applications.

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

(E)-1-(2-ethylpiperidin-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H21NO/c1-2-15-10-6-7-13-17(15)16(18)12-11-14-8-4-3-5-9-14/h3-5,8-9,11-12,15H,2,6-7,10,13H2,1H3/b12-11+

InChI Key

LCVCDWFVVCEDJU-VAWYXSNFSA-N

Isomeric SMILES

CCC1CCCCN1C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CCC1CCCCN1C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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